1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a heterocyclic compound that contains a triazole and pyridazine ring fused together
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole with a suitable pyridazine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the inflammatory response, leading to reduced inflammation .
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be compared with other similar compounds, such as:
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine: This compound has a similar structure but with a piperidine ring instead of a piperazine ring.
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine: This compound contains a pyridine ring instead of a piperazine ring.
1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrazine: This compound has a pyrazine ring instead of a piperazine ring.
These similar compounds may exhibit different chemical and biological properties due to the variations in their ring structures, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-methyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-8-12-13-9-2-3-10(14-16(8)9)15-6-4-11-5-7-15/h2-3,11H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZZZPWEOBLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCNCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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